

Physicochemical Properties of 1,3,5-Trichloro-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3,5-Trichloro-2-iodobenzene**

Cat. No.: **B1295845**

[Get Quote](#)

This technical guide provides an in-depth overview of the melting and boiling points of **1,3,5-trichloro-2-iodobenzene**, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is a fundamental step in the characterization and purity assessment of a chemical compound.

Property	Value
Melting Point	53-56 °C
Boiling Point	297.5 ± 35.0 °C (at 760 mmHg)

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points. These protocols are widely accepted and utilized for the characterization of crystalline solids and liquid compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[\[1\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **1,3,5-trichloro-2-iodobenzene** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[\[2\]](#)
- Apparatus Setup:
 - Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing.[\[3\]](#) The sample should be level with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.
- Determination:
 - Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

- Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the entire sample has melted (the end of the melting range).

- Purity Assessment: A narrow melting range (0.5-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Boiling Point Determination (Distillation and Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4]

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the substance is available (at least 5 mL). [5]

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or sand bath

Procedure:

- Place the liquid sample into the distillation flask.

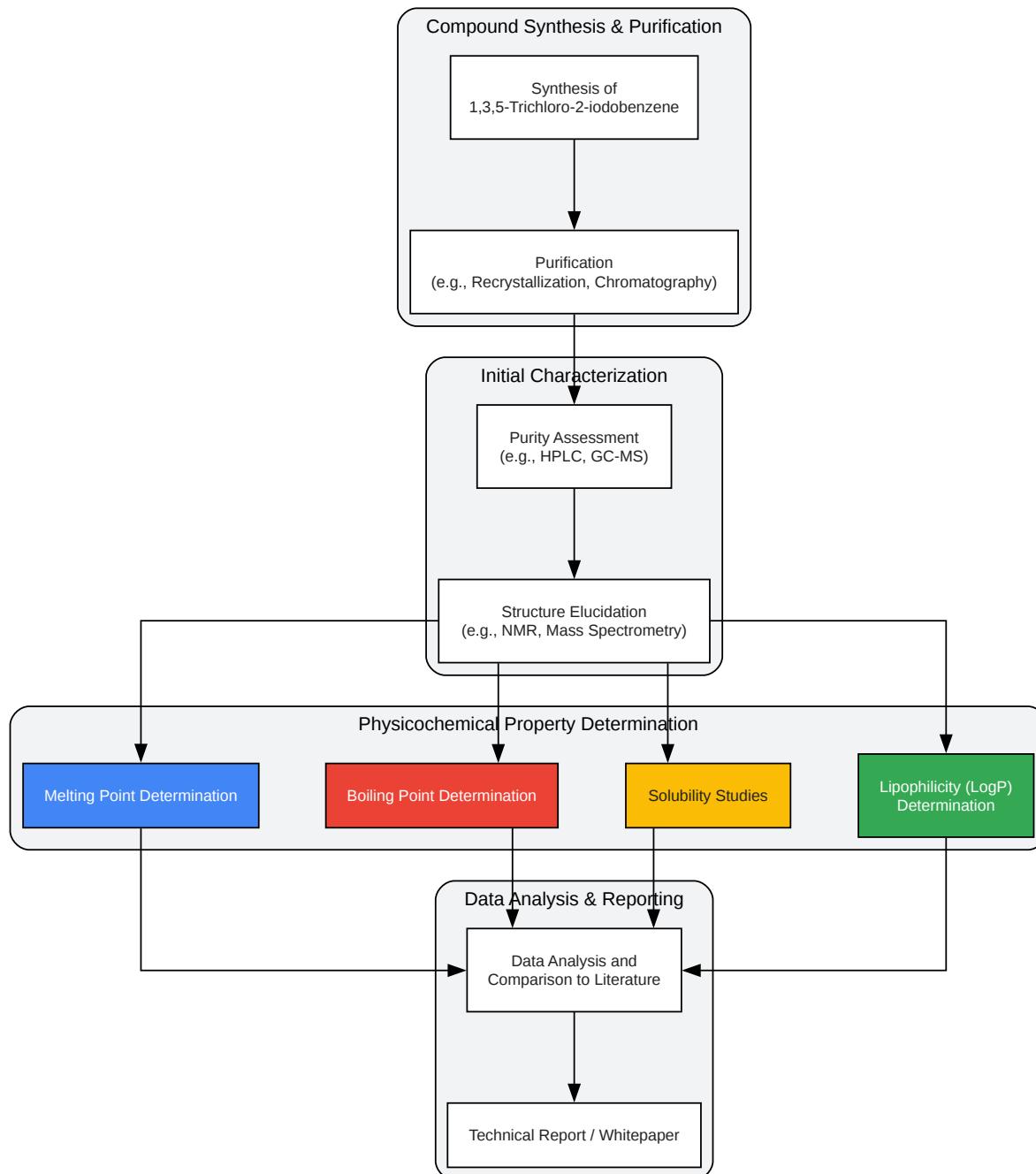
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Heat the liquid to a boil.[6]
- The temperature will rise and then stabilize as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.[6]
- Record the atmospheric pressure as the boiling point is pressure-dependent.[5]

Method 2: Capillary Method (Siwoloboff Method)

This micro-method is ideal when only a small amount of the sample is available.[6]

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube with mineral oil)


Procedure:

- Fill a small test tube with the liquid sample to a depth of about 1-2 cm.
- Place a capillary tube, with its sealed end up, into the test tube containing the liquid.[3]
- Attach the test tube to a thermometer.[3]
- Immerse the assembly in a heating bath.[3]
- Heat the bath gently.[3] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, stop heating.[3]

- As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[3]

Physicochemical Characterization Workflow

The determination of melting and boiling points is an integral part of the overall physicochemical characterization of a new chemical entity. The following diagram illustrates a logical workflow for this process.

[Click to download full resolution via product page](#)

Caption: Workflow for the Physicochemical Characterization of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of 1,3,5-Trichloro-2-iodobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295845#1-3-5-trichloro-2-iodobenzene-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com